Hygromycin

Beschreibung

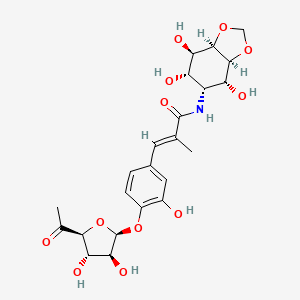

This compound A has been reported in Streptomyces, Streptomyces noboritoensis, and other organisms with data available.

a cinnamide derivative produced by Streptomyces hygroscopicus; structure differs from this compound B

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-N-[(3aS,4R,5R,6S,7R,7aR)-4,6,7-trihydroxy-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-5-yl]-3-[4-[(2S,3S,4S,5S)-5-acetyl-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxyphenyl]-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO12/c1-8(22(32)24-13-14(27)16(29)21-20(15(13)28)33-7-34-21)5-10-3-4-12(11(26)6-10)35-23-18(31)17(30)19(36-23)9(2)25/h3-6,13-21,23,26-31H,7H2,1-2H3,(H,24,32)/b8-5+/t13-,14+,15-,16-,17+,18+,19-,20+,21-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYJSBFKSSDGFO-IIHALWDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=C(C=C1)OC2C(C(C(O2)C(=O)C)O)O)O)C(=O)NC3C(C(C4C(C3O)OCO4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=C(C=C1)O[C@H]2[C@H]([C@@H]([C@H](O2)C(=O)C)O)O)O)/C(=O)N[C@@H]3[C@@H]([C@H]([C@@H]4[C@H]([C@@H]3O)OCO4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6379-56-2 | |

| Record name | Hygromycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6379-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hygromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006379562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYGROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YJY415DDI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Hygromycin B in Protein Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hygromycin B is an aminoglycoside antibiotic that potently inhibits protein synthesis in both prokaryotic and eukaryotic organisms. Its primary mechanism of action involves binding to the small ribosomal subunit, where it disrupts the translocation step of elongation, effectively locking the tRNA and mRNA in place. This guide provides a comprehensive technical overview of the molecular interactions, quantitative effects, and cellular consequences of this compound B's activity. Detailed experimental protocols for studying its mechanism are provided, along with visualizations of the key molecular processes and resulting cellular stress response pathways.

Core Mechanism of Protein Synthesis Inhibition

This compound B exerts its inhibitory effect on protein synthesis through a multi-faceted interaction with the ribosome. Unlike some other aminoglycosides that primarily cause misreading of the mRNA codon, this compound B's main impact is the potent inhibition of translocation, the process by which the ribosome moves along the mRNA to the next codon.[1]

Binding to the Ribosomal A Site

This compound B binds to a single, high-affinity site on the small ribosomal subunit (30S in prokaryotes and 40S in eukaryotes).[2] This binding site is located in helix 44 (h44) of the 16S/18S rRNA, near the A (aminoacyl-tRNA) site, which is the entry point for new aminoacyl-tRNAs during elongation.[2][3] The unique structure of this compound B allows it to interact with specific nucleotides in this region, inducing a conformational change in the ribosome.[2] This interaction strengthens the binding of tRNA in the A site, which is a key factor in its inhibitory mechanism.[4][5]

Inhibition of Translocation

The primary consequence of this compound B binding is the steric hindrance of the translocation process.[1] After a peptide bond is formed, the ribosome must move one codon down the mRNA. This movement, facilitated by elongation factor G (EF-G) in prokaryotes and elongation factor 2 (eEF2) in eukaryotes, involves the shifting of the tRNAs from the A and P (peptidyl-tRNA) sites to the P and E (exit) sites, respectively.

This compound B's presence in the A site physically blocks the movement of the peptidyl-tRNA from the A site to the P site. This effectively stalls the ribosome, preventing further elongation of the polypeptide chain.[6]

Induction of Miscoding

While the primary effect of this compound B is translocation inhibition, it also has a secondary, more subtle effect on translational fidelity by inducing misreading of the mRNA code.[6] The conformational changes induced by this compound B binding can distort the decoding center of the ribosome, leading to the incorrect incorporation of amino acids. However, this effect is generally considered less pronounced than that of other aminoglycosides like streptomycin.

Quantitative Data on this compound B Inhibition

The inhibitory effects of this compound B have been quantified in various experimental systems. The following tables summarize key quantitative data regarding its efficacy.

| Parameter | Organism/System | Value | Reference(s) |

| IC₅₀ (Protein Synthesis) | E. coli | 16 µg/mL | [3][7] |

| IC₅₀ (Cell Viability) | E. coli | 20 µg/mL | [7] |

| IC₅₀ (30S Ribosomal Subunit Formation) | E. coli | 65 µg/mL | [3] |

| Minimum Inhibitory Concentration (MIC) | E. coli | 150 µg/mL | [3] |

Table 1: In Vivo Inhibitory Concentrations of this compound B in E. coli

| Cell Line | Recommended Selection Concentration |

| Mammalian Cells | 100 - 500 µg/mL |

| Bacteria/Plant Cells | 20 - 200 µg/mL |

| Fungi | 200 - 1000 µg/mL |

Table 2: Recommended this compound B Concentrations for Cell Culture Selection

Cellular Stress Responses to this compound B

The inhibition of protein synthesis by this compound B triggers cellular stress responses aimed at mitigating the damage and restoring homeostasis.

Ribotoxic Stress Response (RSR)

Ribosome stalling induced by agents like this compound B activates the Ribotoxic Stress Response (RSR). This signaling cascade is initiated by the kinase ZAKα, which senses collided ribosomes.[8][9] Activation of ZAKα leads to the phosphorylation and activation of the mitogen-activated protein kinases (MAPKs), specifically p38 and JNK.[10][11] These kinases, in turn, regulate downstream targets involved in inflammation, apoptosis, and cell cycle arrest. The activation of the NLRP1 inflammasome by ZAKα-activating compounds, including this compound B, has also been demonstrated.[8]

References

- 1. This compound B | Antibiotics | Tocris Bioscience [tocris.com]

- 2. Structural basis for this compound B inhibition of protein biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound B Inhibition of Protein Synthesis and Ribosome Biogenesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. This compound B - Wikipedia [en.wikipedia.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

- 8. ZAKα-driven ribotoxic stress response activates the human NLRP1 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Antagonistic control of cell fates by JNK and p38-MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Opposing Effects of Jun Kinase and p38 Mitogen-Activated Protein Kinases on Cardiomyocyte Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hygromycin B: Chemical Structure and Properties

Hygromycin B is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus. It is widely utilized by researchers, scientists, and drug development professionals as a selective agent for cells that have been genetically modified to contain the this compound resistance gene (hph). This guide provides a comprehensive overview of its chemical structure, properties, and mechanism of action, along with detailed experimental protocols for its use.

Chemical Structure and Properties

This compound B is a complex molecule with the chemical formula C₂₀H₃₇N₃O₁₃.[1][2][3][4][5][6] It is an aminocyclitol antibiotic, a class of compounds characterized by an amino-substituted cyclohexane ring.[7] The structure of this compound B is unique among aminoglycosides as it contains a 2-deoxystreptamine core with a dual ether linkage between its second and fourth rings, forming a third ring.[8][9] This distinct structure is crucial for its biological activity.[8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound B is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₂₀H₃₇N₃O₁₃ | [1][2][3][4][5][6] |

| Molecular Weight | 527.52 g/mol | [1][2][4][5][6][7][10] |

| CAS Number | 31282-04-9 | [3][5][7] |

| Appearance | Amorphous solid or tan powder | [11] |

| Melting Point | 160-180 °C (decomposes) | [5][12] |

| Solubility | Soluble in water (>50 mg/mL), methanol, and ethanol | [5][13][14] |

| pKa Values | 7.1 and 8.8 in water | [3][5] |

Stability and Storage

This compound B solutions are stable for extended periods when stored correctly. Stock solutions should be stored at 4°C for up to two years or at -20°C for longer-term storage.[3] It is recommended to avoid repeated freeze-thaw cycles.[3] The antibiotic is sensitive to high concentrations of acid but can tolerate short-term exposure to dilute acids.[3] Solutions should be sterilized by filtration, not by autoclaving.[13][14]

Mechanism of Action

This compound B is a potent inhibitor of protein synthesis in a broad range of organisms, including bacteria, fungi, and higher eukaryotes.[2][12][15][16] Its primary target is the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.

The antibiotic binds to the small ribosomal subunit (30S in prokaryotes and 40S in eukaryotes).[1][8][15] Specifically, it interacts with the A-site of the ribosome, which is responsible for accepting incoming aminoacyl-tRNA during translation.[1][12] This binding has two main consequences:

-

Inhibition of Translocation: this compound B interferes with the translocation step of elongation, preventing the movement of peptidyl-tRNA from the A-site to the P-site on the ribosome.[1][9][10][12][17][18] This effectively halts the process of polypeptide chain elongation.[1][17]

-

Induction of mRNA Misreading: The binding of this compound B can also cause misreading of the mRNA template, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[2][10][18]

The overall effect is a disruption of protein synthesis, leading to cell death in susceptible organisms.

Resistance to this compound B

Resistance to this compound B is conferred by the hph gene, which encodes the enzyme this compound B phosphotransferase.[1][12][15][18] This enzyme inactivates the antibiotic by catalyzing its phosphorylation.[12][15][18] The phosphorylated form of this compound B is unable to bind to the ribosome, thus allowing protein synthesis to proceed normally in cells expressing the hph gene. This principle is the basis for its use as a selectable marker in genetic engineering.[12][15][18]

Applications in Research

The primary application of this compound B in a research setting is for the selection and maintenance of prokaryotic and eukaryotic cells that have been successfully transfected or transformed with a vector containing the this compound resistance gene.[12][15][18]

Working Concentrations

The optimal concentration of this compound B for selection varies depending on the cell type, media, growth conditions, and cell density.[3][19] It is crucial to determine the minimum concentration required to kill non-transfected cells for each new cell line. This is typically achieved through a dose-response experiment, often referred to as a "kill curve."

| Cell Type | Typical Working Concentration | References |

| Mammalian Cells | 50 - 1000 µg/mL | [1][19][20] |

| Plant Cells | 20 - 200 µg/mL | [1][19] |

| Bacteria | 20 - 200 µg/mL | [19] |

| Fungi | 200 - 1000 µg/mL | [19] |

| Rice (calli) | 30 - 75 mg/L | [12] |

Experimental Protocols

Determining Optimal this compound B Concentration (Kill Curve)

This protocol provides a general guideline for establishing the optimal concentration of this compound B for selecting stably transfected mammalian cells.

Materials:

-

Parental (non-transfected) cell line

-

Complete cell culture medium

-

This compound B stock solution

-

24-well tissue culture plates

-

Sterile pipette tips and tubes

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding:

-

Antibiotic Titration:

-

Prepare a series of dilutions of this compound B in complete culture medium. A common range to test is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[14]

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound B. Include a "no antibiotic" control.

-

-

Incubation and Observation:

-

Incubate the cells at 37°C in a 5% CO₂ incubator.

-

Examine the cells daily for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.

-

Replace the selective medium every 2-3 days.[21]

-

-

Determining the Optimal Concentration:

-

Continue the experiment for 7-14 days.[14]

-

The optimal concentration is the lowest concentration of this compound B that results in complete cell death of the non-transfected cells within this timeframe.

-

Selection of Stably Transfected Cells

Procedure:

-

Transfection: Transfect the desired cell line with a plasmid containing the gene of interest and the this compound resistance (hph) gene.

-

Recovery: Allow the cells to grow in non-selective medium for 24-48 hours post-transfection to allow for expression of the resistance gene.

-

Selection:

-

Split the cells into fresh culture medium containing the predetermined optimal concentration of this compound B. It is important that the cells are not too confluent, as this can inhibit the effectiveness of the antibiotic. A confluency of around 25% is often recommended.[22]

-

Replace the selective medium every 3-4 days to remove dead cells and replenish the antibiotic.[22]

-

-

Colony Formation: Continue the selection process for 2-3 weeks, or until distinct, antibiotic-resistant colonies are visible.

-

Isolation and Expansion: Isolate individual colonies using cloning cylinders or by manual picking and expand them into clonal cell lines.

-

Maintenance: Maintain the selected stable cell lines in a culture medium containing a maintenance concentration of this compound B (typically half of the selection concentration) to ensure the continued presence of the integrated plasmid.

References

- 1. grokipedia.com [grokipedia.com]

- 2. goldbio.com [goldbio.com]

- 3. 101.200.202.226 [101.200.202.226]

- 4. GSRS [precision.fda.gov]

- 5. powder, non-animal origin, suitable for cell culture and insect cell culture, BioReagent | Sigma-Aldrich [sigmaaldrich.com]

- 6. cdn.stemcell.com [cdn.stemcell.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. glpbio.com [glpbio.com]

- 9. Structural basis for this compound B inhibition of protein biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. This compound B | C20H37N3O13 | CID 56928061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound B - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. agscientific.com [agscientific.com]

- 16. go.drugbank.com [go.drugbank.com]

- 17. Studies on the mode of action of this compound B, an inhibitor of translocation in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. stemcell.com [stemcell.com]

- 19. astralscientific.com.au [astralscientific.com.au]

- 20. This compound B, Streptomyces sp., Cell Culture-Tested - CAS 31282-04-9 - Calbiochem | 400050 [merckmillipore.com]

- 21. takara.co.kr [takara.co.kr]

- 22. yeasenbio.com [yeasenbio.com]

An In-depth Technical Guide to the Efficacy of Hygromycin B Against Bacteria and Fungi

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hygromycin B, an aminoglycoside antibiotic produced by Streptomyces hygroscopicus, is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1][2][3][4] This broad-spectrum activity makes it a valuable tool in molecular biology for the selection of genetically modified cells. However, its inherent antimicrobial properties against bacteria and fungi are also of significant interest to researchers and drug development professionals. This technical guide provides a comprehensive overview of the efficacy of this compound B against these microorganisms, detailing its mechanism of action, quantitative susceptibility data, and standardized experimental protocols for its evaluation.

Mechanism of Action

This compound B exerts its antimicrobial effects by disrupting protein synthesis. It binds to the ribosomal subunits, specifically the 30S subunit in prokaryotes and the 40S subunit in eukaryotes (within the 80S ribosome), interfering with the translation process.[3][4] The primary mechanism involves the inhibition of translocation, the process by which the ribosome moves along the mRNA template. This compound B is thought to strengthen the interaction of peptidyl-tRNA in the ribosomal A-site, thereby preventing the elongation factor-dependent movement to the P-site.[4] This leads to a halt in polypeptide chain elongation and ultimately, cell death.

The following diagram illustrates the signaling pathway of this compound B's inhibitory action on protein synthesis.

Figure 1: Mechanism of Action of this compound B.

Quantitative Data on Antimicrobial Efficacy

The effectiveness of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.[5] The following tables summarize the available MIC data for this compound B against various bacterial and fungal species. It is important to note that MIC values can vary depending on the specific strain, testing methodology, and media used.

Antibacterial Activity

This compound B has demonstrated activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | - | 150 | [6] |

Further research is required to establish a more comprehensive database of MIC values for a wider range of bacterial pathogens.

Antifungal Activity

This compound B is also effective against a variety of fungal species, including yeasts and filamentous fungi.

| Fungal Species | Strain | MIC (µg/mL) | Reference |

| Candida albicans | Multiple strains | 600 - 1000 | [7] |

| Mortierella alpina | - | >3200 | |

| Mortierella isabellina | - | 1600 | |

| Mortierella longicollis | - | 1600-3200 | |

| Mortierella verticillata | - | 50-100 | |

| Umbelopsis isabellina | - | 1600 | |

| Umbelopsis ramanniana | - | 1600 |

Note: The MIC values for Mortierella and Umbelopsis species are from a single study and may not be representative of all strains.

Experimental Protocols for Susceptibility Testing

Standardized methods for antimicrobial susceptibility testing are crucial for obtaining reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for determining the MIC of antimicrobial agents. While specific protocols for this compound B are not explicitly detailed in these guidelines, the general procedures for aminoglycosides (for bacteria) and for antifungal agents can be adapted.

Broth Microdilution Method for Bacteria

The broth microdilution method is a widely used technique to determine the MIC of antibiotics.[8] The following is a generalized protocol based on CLSI guidelines.

Materials:

-

Mueller-Hinton Broth (MHB)

-

This compound B stock solution

-

Sterile 96-well microtiter plates

-

Bacterial inoculum equivalent to a 0.5 McFarland standard

-

Sterile saline or broth for dilutions

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

-

Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, Pseudomonas aeruginosa ATCC® 27853™)[9]

Procedure:

-

Prepare this compound B dilutions: Perform serial twofold dilutions of the this compound B stock solution in MHB in the wells of a 96-well plate to achieve a final volume of 100 µL per well. The concentration range should be chosen to encompass the expected MIC.

-

Prepare bacterial inoculum: From a fresh culture (18-24 hours old), prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculate microtiter plate: Add 100 µL of the standardized bacterial inoculum to each well containing the this compound B dilutions and to a growth control well (containing only MHB). A sterility control well (containing only MHB) should also be included.

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Determine MIC: The MIC is the lowest concentration of this compound B that completely inhibits visible growth of the bacteria. This can be determined visually or with a microplate reader.

Figure 2: Broth Microdilution Workflow for Bacteria.

Agar Dilution Method for Fungi

The agar dilution method is a reference method for antifungal susceptibility testing, particularly for filamentous fungi.[10]

Materials:

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Agar

-

This compound B stock solution

-

Sterile petri dishes

-

Fungal inoculum (spore suspension or yeast suspension)

-

Spectrophotometer

-

Incubator (35°C)

-

Quality control (QC) strains (e.g., Candida parapsilosis ATCC® 22019™, Candida krusei ATCC® 6258™)

Procedure:

-

Prepare this compound B agar plates: Prepare serial twofold dilutions of this compound B in molten RPMI-1640 agar. Pour the agar into sterile petri dishes and allow them to solidify.

-

Prepare fungal inoculum: For yeasts, prepare a suspension adjusted to a 0.5 McFarland standard and then dilute it to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL. For molds, prepare a spore suspension and adjust the concentration using a spectrophotometer and hemocytometer to achieve a final inoculum of 0.4-5 x 10⁴ CFU/mL.

-

Inoculate plates: Spot a small volume (e.g., 1-10 µL) of the standardized fungal inoculum onto the surface of the agar plates, including a growth control plate without the antibiotic.

-

Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts or longer for filamentous fungi, until sufficient growth is observed on the control plate.

-

Determine MIC: The MIC is the lowest concentration of this compound B that causes a prominent decrease in growth compared to the growth control.

Figure 3: Agar Dilution Workflow for Fungi.

Conclusion

This compound B is an effective antimicrobial agent against a range of bacteria and fungi due to its ability to inhibit protein synthesis. While it is widely used as a selection agent in molecular biology, its potential as a therapeutic antimicrobial warrants further investigation. The compilation of comprehensive MIC data for a broader spectrum of pathogenic microorganisms is a critical next step. The standardized protocols outlined in this guide, adapted from established CLSI and EUCAST methodologies, provide a framework for researchers and drug development professionals to accurately assess the in vitro efficacy of this compound B and explore its potential applications in combating microbial infections.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. goldbio.com [goldbio.com]

- 4. This compound B - Wikipedia [en.wikipedia.org]

- 5. cmdr.ubc.ca [cmdr.ubc.ca]

- 6. This compound B Inhibition of Protein Synthesis and Ribosome Biogenesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transformation of Candida albicans with a synthetic this compound B resistance gene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Broth microdilution - Wikipedia [en.wikipedia.org]

- 9. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

The hph Gene: A Comprehensive Technical Guide to Hygromycin Resistance

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The hph gene, encoding for Hygromycin B Phosphotransferase (HPH), is a cornerstone of modern molecular biology, serving as a dominant selectable marker in a vast array of organisms, from prokaryotes to higher eukaryotes. This document provides a detailed technical overview of the hph gene and its protein product, the mechanism of this compound B toxicity, and the enzymatic detoxification that confers resistance. It consolidates quantitative data, outlines detailed experimental protocols for its application, and presents visual diagrams of the key molecular interactions and experimental workflows to facilitate a deeper understanding for research, scientific, and drug development applications.

Introduction to this compound B and the hph Gene

This compound B is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus.[1][2] It is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells, making it an effective selective agent.[1] Resistance to this compound B is conferred by the hph gene, which encodes the enzyme this compound B Phosphotransferase (HPH).[3] This enzyme, also referred to as this compound-B kinase, inactivates this compound B through phosphorylation, rendering the cell resistant to its cytotoxic effects.[4][5] The hph gene is widely used as a selectable marker in genetic engineering and cell biology to isolate and maintain cells that have been successfully transformed with a vector carrying the gene.[6][7]

Mechanism of Action: A Tale of Two Molecules

The interaction between this compound B and the cellular machinery, and the subsequent counter-action by the HPH enzyme, is a well-characterized molecular process.

This compound B: A Potent Inhibitor of Protein Synthesis

This compound B exerts its cytotoxic effects by targeting the ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the small ribosomal subunit (30S in prokaryotes and 40S in eukaryotes).[8][9] This binding has several key consequences:

-

Inhibition of Translocation: this compound B potently inhibits the translocation step of elongation, where the ribosome moves along the mRNA to read the next codon.[9][10][11] It is thought to lock the ribosome in a conformation that prevents this movement.[8]

-

Strengthening tRNA Binding: The antibiotic strengthens the interaction of tRNA in the ribosomal A-site, which can lead to mistranslation.[1]

-

Induction of Conformational Changes: Binding of this compound B induces a conformational change in the ribosome, differing from that of other aminoglycosides.[10] This change affects universally conserved adenosine residues in the 16S rRNA (in prokaryotes).[9][10]

The culmination of these effects is a complete halt in protein synthesis, leading to cell death.[11]

The hph Gene Product: A Neutralizing Phosphorylation

The hph gene encodes this compound B Phosphotransferase (HPH), an enzyme that belongs to the family of aminoglycoside phosphotransferases.[12][13] This enzyme specifically recognizes and inactivates this compound B. The mechanism of resistance is as follows:

-

Phosphorylation: HPH catalyzes the transfer of a phosphate group from a phosphate donor, typically ATP or GTP, to the this compound B molecule.[12][14]

-

Site of Modification: In the enzyme originating from Escherichia coli (APH(4)-Ia), this phosphorylation occurs at the 4-OH group on the hyosamine ring of this compound B.[12] In the enzyme from Streptomyces hygroscopicus (APH(7'')-Ia), the phosphorylation occurs at the 7''-hydroxyl group.[5][15]

-

Inactivation: The addition of the phosphate group to this compound B results in a modified molecule, 4-O-phosphothis compound B or 7''-O-phosphothis compound B, which can no longer bind effectively to the ribosome.[4][14] This loss of binding affinity prevents the inhibition of protein synthesis, allowing the cell to survive and proliferate in the presence of the antibiotic.

Quantitative Data

Enzyme Kinetics of this compound B Phosphotransferase

The efficiency of HPH in detoxifying this compound B can be described by its enzyme kinetics. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity.

| Enzyme Source | Substrate | Km Value (µM) | Reference |

| Streptomyces hygroscopicus | This compound B | 0.56 | [16] |

| Streptomyces hygroscopicus | ATP | 36.4 | [17] |

| APH(4)-Ia | This compound B | Not explicitly stated, but assays were run with 0.5 mM this compound B | [12] |

| APH(4)-Ia | ATP | Not explicitly stated, but assays were run with 1 mM ATP | [12] |

Note: Lower Km values indicate a higher affinity of the enzyme for its substrate.

Recommended this compound B Concentrations for Selection

The effective concentration of this compound B for selecting resistant cells varies depending on the organism and cell type. It is crucial to determine the optimal concentration empirically for each experimental system by performing a kill curve.

| Organism/Cell Type | Recommended Concentration Range (µg/mL) | Commonly Used Concentration (µg/mL) | References |

| Mammalian Cells | 50 - 1000 | 200 | [18][19] |

| Plant Cells | 20 - 200 | 50 | [1][18] |

| Bacteria (E. coli) | 20 - 200 | 50 - 100 | [18][19] |

| Fungi | 200 - 1000 | Varies | [18] |

| Saccharomyces cerevisiae | - | 200 |

Experimental Protocols

Determination of Optimal this compound B Concentration (Kill Curve)

Objective: To determine the minimum concentration of this compound B required to kill non-transfected host cells within a desired timeframe (typically 7-14 days).[20][21]

Methodology:

-

Cell Plating: Seed the non-transfected host cells in a multi-well plate (e.g., 24-well or 96-well) at a density that allows for several days of growth without reaching confluency.[21][22] For adherent cells, a typical density is 0.8-3.0 × 10^5 cells/ml, while for suspension cells, it is 2.5-5.0 × 10^5 cells/ml.[22]

-

Antibiotic Addition: After allowing the cells to adhere (for adherent lines, typically overnight), replace the medium with fresh medium containing a range of this compound B concentrations.[21] A typical starting range is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[21]

-

Incubation and Observation: Incubate the cells under their normal growth conditions.[21]

-

Medium Refreshment: Refresh the selective medium every 3-4 days.[21]

-

Viability Assessment: Observe the cells daily for signs of cytotoxicity and determine the percentage of viable cells at regular intervals.[20] This can be done visually or using viability assays such as MTT or trypan blue exclusion.

-

Optimal Concentration Selection: The optimal concentration is the lowest concentration that results in the death of the majority of cells within the desired timeframe (e.g., 7-10 days).[20][23]

Selection of Stably Transfected Cells

Objective: To select for and isolate cells that have successfully integrated the hph gene and express the HPH protein.

Methodology:

-

Transfection: Transfect the host cells with a vector containing the hph gene cassette under the control of an appropriate promoter for the target organism.

-

Recovery Period: After transfection, allow the cells to recover and express the resistance gene by culturing them in non-selective medium for 24-72 hours.[24]

-

Initiation of Selection: Replace the non-selective medium with a selection medium containing the predetermined optimal concentration of this compound B.

-

Maintenance of Selection: Continue to culture the cells in the selective medium, refreshing the medium every 3-4 days. Non-transfected cells will gradually die off.

-

Colony Formation: Resistant cells will survive and proliferate, forming distinct colonies over a period of 10-14 days.

-

Isolation of Clones: Once colonies are visible, they can be individually picked and expanded to establish stable, clonal cell lines.

Construction of a this compound Resistance Gene Cassette

Objective: To create a functional expression cassette of the hph gene for insertion into a vector of choice.

Methodology:

-

Promoter and Terminator Selection: Choose a promoter and a terminator sequence that are active in the target organism. For example, in fungi, the Aspergillus nidulans trpC promoter and terminator are commonly used.[25] For plants, the CaMV 35S promoter is frequently employed.[25]

-

Gene Amplification: Amplify the coding sequence of the hph gene from a template plasmid (e.g., pBGgHg) using PCR.[25] The primers should be designed to add appropriate restriction sites to the ends of the gene for cloning.

-

Vector Ligation: Ligate the promoter, the hph gene, and the terminator sequence into a suitable backbone vector using standard molecular cloning techniques (e.g., restriction enzyme digestion and ligation, or Gibson assembly).

-

Sequence Verification: Sequence the final construct to ensure the integrity and correct orientation of the gene cassette.

Visualizations

Signaling Pathways and Workflows

Caption: Mechanism of this compound B cytotoxicity in a susceptible host cell.

Caption: Mechanism of this compound resistance conferred by the hph gene.

Caption: Experimental workflow for generating a stable cell line using this compound selection.

Conclusion

The hph gene, in conjunction with this compound B, provides a robust and widely applicable system for the selection of genetically modified organisms. A thorough understanding of the underlying molecular mechanisms, coupled with careful optimization of experimental parameters, is essential for its successful implementation. This guide has provided a comprehensive overview of the key technical aspects of the this compound resistance system, intended to serve as a valuable resource for researchers and professionals in the life sciences. The detailed protocols and visual aids are designed to facilitate the practical application of this powerful selection tool in a variety of research and development contexts.

References

- 1. This compound B - Wikipedia [en.wikipedia.org]

- 2. bipublication.com [bipublication.com]

- 3. Plasmid-encoded this compound B resistance: the sequence of this compound B phosphotransferase gene and its expression in Escherichia coli and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystallization and preliminary crystallographic analysis of this compound B phosphotransferase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-B kinase - Wikipedia [en.wikipedia.org]

- 6. This compound phosphotransferase hpt: Topics by Science.gov [science.gov]

- 7. Expression of this compound Phosphotransferase Alters Virulence of Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. glpbio.com [glpbio.com]

- 10. Structural basis for this compound B inhibition of protein biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Studies on the mode of action of this compound B, an inhibitor of translocation in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure and Function of APH(4)-Ia, a this compound B Resistance Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

- 14. Crystallization and preliminary crystallographic analysis of this compound B phosphotransferase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural basis for the substrate recognition of aminoglycoside 7′′-phosphotransferase-Ia from Streptomyces hygroscopicus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Purification and characterization of a this compound B phosphotransferase from Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. files.core.ac.uk [files.core.ac.uk]

- 18. astralscientific.com.au [astralscientific.com.au]

- 19. invivogen.com [invivogen.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. tools.mirusbio.com [tools.mirusbio.com]

- 23. mpbio.com [mpbio.com]

- 24. takara.co.kr [takara.co.kr]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Principles of Antibiotic Selection in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

The use of antibiotics in cell culture is a cornerstone of modern biological research and biopharmaceutical development. Whether for the prevention of costly contamination or the selection of genetically engineered cells, a thorough understanding of the principles governing their use is paramount. This guide provides a detailed overview of the core tenets of antibiotic selection, offering structured data, comprehensive experimental protocols, and visualizations of key biological and experimental processes to empower researchers in their cell culture endeavors.

The Dual Roles of Antibiotics in Cell Culture: Contamination Control and Genetic Selection

Antibiotics serve two primary functions in the cell culture laboratory: the prevention and elimination of microbial contamination and the selection of cells that have been successfully genetically modified.

Contamination Control:

Bacterial and fungal contaminations are a significant concern in cell culture, capable of rapidly colonizing nutrient-rich media, leading to turbidity, pH changes, and ultimately, the loss of valuable cell lines.[1] Prophylactic use of antibiotics can provide a crucial layer of protection, especially when working with primary cultures, which have a higher risk of contamination, or in environments with multiple users.[1] The most common choice for this purpose is a combination of Penicillin and Streptomycin (Pen-Strep). However, it is critical to recognize that the routine, long-term use of antibiotics for contamination control is discouraged by many experts as it can mask low-level infections, lead to the development of antibiotic-resistant microbes, and potentially alter cellular metabolism and gene expression.[2][3]

Genetic Selection:

A more specialized and powerful application of antibiotics in cell culture is the selection of cells that have incorporated a specific gene of interest. This is a fundamental technique in the creation of stable cell lines for research and bioproduction.[4] The process involves introducing a plasmid into the host cells that contains not only the gene of interest but also a gene conferring resistance to a specific antibiotic.[4] When the cell population is subsequently cultured in the presence of this antibiotic, only the cells that have successfully integrated the plasmid into their genome will survive and proliferate.[5] Common selection antibiotics include Puromycin, G418 (Geneticin), Hygromycin B, and Blasticidin.[4]

Common Antibiotics in Cell Culture: Mechanisms and Working Concentrations

The choice of antibiotic depends on its intended purpose—contamination control or selection—and the specific cell line being used. Different cell types exhibit varying sensitivities to antibiotics.

Antibiotics for Contamination Control

The following table summarizes the most widely used antibiotics for preventing bacterial and fungal contamination in cell culture.

| Antibiotic/Antimycotic | Target Organisms | Mechanism of Action | Typical Working Concentration |

| Penicillin-Streptomycin (Pen-Strep) | Gram-positive and Gram-negative bacteria | Penicillin inhibits bacterial cell wall synthesis.[6] Streptomycin binds to the 30S ribosomal subunit, causing misreading of mRNA and inhibiting protein synthesis.[6] | 50-100 I.U./mL Penicillin, 50-100 µg/mL Streptomycin |

| Gentamicin | Gram-positive and Gram-negative bacteria | An aminoglycoside that binds to the 30S ribosomal subunit, inhibiting protein synthesis.[7] | 50 µg/mL |

| Amphotericin B | Fungi and yeasts | Binds to ergosterol in the fungal cell membrane, creating pores that lead to leakage of cellular contents and cell death.[8] | 0.25-2.5 µg/mL |

Antibiotics for Stable Cell Line Selection

The selection of an appropriate antibiotic is dictated by the resistance gene present on the expression vector. The optimal concentration for selection is highly cell-line dependent and must be determined empirically through a kill curve analysis.

| Selection Antibiotic | Resistance Gene | Mechanism of Action | Typical Working Concentration Range (Mammalian Cells) |

| G418 (Geneticin) | neo (Neomycin phosphotransferase) | An aminoglycoside that inhibits protein synthesis by interfering with 80S ribosome function.[9] | 200-800 µg/mL[5] |

| Puromycin | pac (Puromycin N-acetyl-transferase) | An aminonucleoside that causes premature chain termination during translation.[10] | 0.5-10 µg/mL[2] |

| This compound B | hph (this compound phosphotransferase) | An aminoglycoside that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[11] | 50-500 µg/mL[12] |

| Blasticidin S | bsr or BSD (Blasticidin S deaminase) | A nucleoside antibiotic that inhibits peptide bond formation in both prokaryotes and eukaryotes.[13] | 1-20 µg/mL[14] |

| Zeocin™ | Sh ble (Streptoalloteichus hindustanus bleomycin resistance) | A member of the bleomycin family that intercalates into DNA and causes strand breaks.[9] | 50-400 µg/mL[12] |

Off-Target Effects and Cellular Impact of Antibiotics

While invaluable tools, antibiotics are not biologically inert and can exert off-target effects on eukaryotic cells, potentially confounding experimental results. It is crucial for researchers to be aware of these potential artifacts.

Studies have shown that commonly used antibiotics can significantly alter gene expression in cultured cells.[15] For instance, treating HepG2 liver cells with Penicillin-Streptomycin was found to alter the expression of 209 genes, with significant enrichment in pathways related to "xenobiotic metabolism signaling" and "PXR/RXR activation".[1][15] This suggests that the presence of these antibiotics can induce a cellular stress response and impact pathways involved in drug metabolism.[1]

Furthermore, some antibiotics can affect fundamental cellular processes. Streptomycin has been shown to reduce protein synthesis and differentiation in C2C12 myotubes.[16] Gentamicin can induce the production of reactive oxygen species (ROS) and sensitize cancer cells to certain anticancer agents.[17]

Visualizing Potential Signaling Pathway Alterations

The following diagram illustrates a hypothetical signaling pathway potentially affected by the off-target effects of certain antibiotics, leading to cellular stress responses and altered gene expression.

Experimental Protocols

Precise and reproducible experimental outcomes rely on well-defined protocols. The following sections detail essential methodologies for the effective use of antibiotics in cell culture.

Protocol for Routine Contamination Control

This protocol outlines the standard procedure for using antibiotics to prevent microbial contamination in routine cell culture.

Materials:

-

Complete cell culture medium

-

Antibiotic solution (e.g., 100x Penicillin-Streptomycin)

-

Sterile pipettes and tubes

Procedure:

-

Thaw the antibiotic solution according to the manufacturer's instructions.

-

In a sterile environment (e.g., a laminar flow hood), add the appropriate volume of the antibiotic stock solution to your complete cell culture medium to achieve the desired final concentration. For a 100x stock solution, a 1:100 dilution is typically used.

-

Mix the medium thoroughly by gentle inversion.

-

Use the antibiotic-supplemented medium for routine cell culture, including feeding and passaging of cells.

-

It is recommended to also maintain a parallel culture of the same cells in antibiotic-free medium as a control, especially for long-term experiments, to monitor for any potential off-target effects of the antibiotics.[2]

-

Regularly observe cultures for any signs of contamination. The absence of visible contamination in the presence of antibiotics does not guarantee the absence of low-level or antibiotic-resistant contaminants.

Protocol for Determining Optimal Antibiotic Concentration (Kill Curve Assay)

A kill curve is a dose-response experiment essential for determining the minimum concentration of a selection antibiotic required to kill all non-transfected cells. This concentration will then be used for the selection of stably transfected cells.

Materials:

-

Healthy, actively dividing cells of the desired cell line

-

Complete cell culture medium

-

Selection antibiotic of interest (e.g., G418, Puromycin)

-

Multi-well plates (e.g., 24-well or 96-well)

-

Sterile pipettes and tubes

Procedure:

-

Cell Plating: On Day 0, seed your cells in a multi-well plate at a density that will result in approximately 25-50% confluency on the day the antibiotic is added.[18]

-

Antibiotic Dilution Series: On Day 1, prepare a series of dilutions of the selection antibiotic in complete cell culture medium. The concentration range will depend on the antibiotic being tested (refer to the table in section 2.2 for guidance). It is crucial to include a "no antibiotic" control.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the antibiotic.

-

Incubation and Observation: Incubate the plate under standard cell culture conditions.

-

Medium Replacement: Replace the selective medium every 2-3 days.[5]

-

Monitoring Cell Viability: Observe the cells daily using a microscope and record the degree of cell death at each antibiotic concentration.

-

Determining the Optimal Concentration: After 7-14 days, determine the lowest concentration of the antibiotic that results in 100% cell death. This is the optimal concentration to be used for stable cell line selection.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. tools.mirusbio.com [tools.mirusbio.com]

- 3. Common Use of Antibiotics in Cells Grown for Research Could Distort Tests | Technology Networks [technologynetworks.com]

- 4. Stable Cell Line Generation | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. How much antibiotic required for stable cell selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 6. abo.com.pl [abo.com.pl]

- 7. Gentamicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Cell Culture Contamination | Thermo Fisher Scientific - KR [thermofisher.com]

- 9. Selection Antibiotics | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. Selection Antibiotics | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. invivogen.com [invivogen.com]

- 12. invivogen.com [invivogen.com]

- 13. agscientific.com [agscientific.com]

- 14. Selection Antibiotics | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. Use antibiotics in cell culture with caution: genome-wide identification of antibiotic-induced changes in gene expression and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Novel Use of Gentamicin in the ROS-Mediated Sensitization of NCI-H460 Lung Cancer Cells to Various Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. horizondiscovery.com [horizondiscovery.com]

Methodological & Application

Preparation and Storage of Hygromycin B Solution: A Detailed Guide for Researchers

Application Note

Hygromycin B is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus. It is widely utilized in molecular biology research as a selective agent for bacteria, fungi, and higher eukaryotic cells that have been genetically modified to express the this compound resistance gene (hph). This gene encodes a phosphotransferase that inactivates this compound B by phosphorylation, allowing for the selection and maintenance of successfully transfected or transformed cells.[1][2] The antibiotic functions by inhibiting protein synthesis, which it achieves by binding to the ribosomal subunits and disrupting the translocation of tRNA and mRNA.[2][3][4] This document provides detailed protocols for the preparation and storage of this compound B solutions to ensure its efficacy and stability for research applications.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation and storage of this compound B solutions.

| Parameter | Value | Notes |

| Molecular Weight | 527.52 g/mol | [2] |

| Solubility in Water | >50 mg/mL | [5][6] |

| Recommended Stock Solution Concentration | 50 - 100 mg/mL | [7] |

| Storage of Powder | 2 - 8°C | The dry solid is stable for at least five years at this temperature.[5][6] |

| Storage of Stock Solution (>50 mg/mL) | 4°C or -20°C | Stable for up to two years at 4°C.[7][8] Some reports suggest avoiding freezing as it may lead to loss of activity.[5][6] |

| Storage of Working Solution (<2 mg/mL) | 4°C | Stable for approximately one month.[8] |

| Typical Working Concentration (Mammalian Cells) | 50 - 1000 µg/mL | The optimal concentration is cell-type dependent and must be determined empirically.[1][2][7] |

| Typical Working Concentration (Plant Cells) | 20 - 200 µg/mL | [1] |

| Typical Working Concentration (Bacteria) | 20 - 200 µg/mL | [1] |

| Typical Working Concentration (Fungi) | 200 - 1000 µg/mL | [1] |

Experimental Protocols

Protocol 1: Preparation of this compound B Stock Solution (50 mg/mL)

Materials:

-

This compound B powder

-

Sterile, deionized, and nuclease-free water or phosphate-buffered saline (PBS)

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Sterile microcentrifuge tubes for aliquoting

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Pre-use Preparation: Before opening, allow the this compound B powder container to equilibrate to room temperature for approximately 30 minutes to prevent condensation.[2]

-

Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound B powder. For a 10 mL stock solution of 50 mg/mL, weigh 500 mg of the powder.

-

Dissolving: Transfer the powder to a sterile conical tube. Add a small volume of sterile water or PBS to the powder and gently vortex to create a slurry. Gradually add the remaining solvent to reach the final desired volume (e.g., 10 mL). Mix by inversion until the powder is completely dissolved. The solution will appear as a brown-colored liquid.[2]

-

Sterilization: Do not autoclave this compound B solutions, as heat can inactivate the antibiotic.[2][8] Sterilize the solution by passing it through a sterile 0.22 µm syringe filter into a new sterile conical tube.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. This minimizes the risk of contamination and avoids repeated freeze-thaw cycles if stored at -20°C.[7] Store the aliquots at 4°C for up to two years or at -20°C.[7][8] Note that some sources advise against freezing the solution to prevent potential loss of activity.[5][6]

Protocol 2: Determining Optimal Working Concentration (Kill Curve)

The optimal concentration of this compound B required to select for resistant cells varies significantly among different cell types. Therefore, it is essential to perform a dose-response experiment, commonly known as a "kill curve," to determine the minimum concentration that effectively kills non-transfected cells within a desired timeframe (typically 7-10 days).[1][6]

Materials:

-

Non-transfected host cell line

-

Complete cell culture medium

-

This compound B stock solution (e.g., 50 mg/mL)

-

Sterile multi-well plates (e.g., 24-well or 96-well)

-

Incubator with appropriate conditions (e.g., 37°C, 5% CO2)

-

Microscope for cell viability assessment

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

-

Cell Plating: Seed the non-transfected cells into the wells of a multi-well plate at a density that allows for logarithmic growth for the duration of the experiment.[6][9] For adherent cells, allow them to attach overnight.

-

Preparation of this compound B Dilutions: Prepare a series of dilutions of this compound B in complete culture medium. A typical range to test for mammalian cells is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[10]

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound B. Include a "no antibiotic" control.

-

Incubation and Monitoring: Incubate the plates under standard conditions. Observe the cells daily for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.

-

Determining Viability: At regular intervals (e.g., every 2-3 days for 7-10 days), determine the percentage of viable cells in each concentration compared to the untreated control.[6] This can be done by visual inspection, trypan blue exclusion assay, or other cell viability assays.

-

Selection of Optimal Concentration: The optimal working concentration is the lowest concentration of this compound B that results in complete cell death of the non-transfected host cells within the desired timeframe (e.g., 7-10 days).[1][6] This concentration will then be used for the selection of transfected cells.

Visualizations

Caption: Experimental workflow for preparing and storing this compound B solution.

Caption: Mechanism of action of this compound B in inhibiting protein synthesis.

References

- 1. astralscientific.com.au [astralscientific.com.au]

- 2. cdn.stemcell.com [cdn.stemcell.com]

- 3. This compound B - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. 101.200.202.226 [101.200.202.226]

- 8. mpbio.com [mpbio.com]

- 9. takara.co.kr [takara.co.kr]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Step-by-Step Guide for Hygromycin Selection of Transfected Cells

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the selection of transfected cells using Hygromycin B. It includes detailed protocols for determining the optimal antibiotic concentration, performing the selection of stably transfected cells, and maintaining the resulting cell lines.

This compound B is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus that kills bacteria, fungi, and higher eukaryotic cells by inhibiting protein synthesis.[1][2][3] Its mechanism of action involves binding to the 80S subunit of the ribosome, which disrupts translocation and leads to the cessation of protein elongation.[4][5] Resistance to this compound B is conferred by the this compound phosphotransferase (hph) gene, which inactivates the antibiotic through phosphorylation.[1][2][5] This makes this compound B a widely used selective agent in gene transfer experiments.[1]

Determining the Optimal this compound B Concentration: The Kill Curve

Prior to selecting transfected cells, it is crucial to determine the minimum concentration of this compound B required to kill non-transfected host cells. This is achieved by performing a kill curve experiment. The optimal concentration can vary significantly depending on the cell line, media, growth conditions, and even the batch of this compound B.[6][7]

Experimental Protocol: Kill Curve Determination

-

Cell Seeding:

-

For adherent cells, seed cells in a 24-well plate at a density of 0.8-3.0 x 10^5 cells/mL in 0.5 mL of complete growth medium per well.[8]

-

For suspension cells, seed at a density of 2.5-5.0 x 10^5 cells/mL.[8]

-

Allow cells to adhere and recover for 24 hours at 37°C. The confluency should be around 20-25% before adding the antibiotic.[2]

-

-

This compound B Titration:

-

Prepare a range of this compound B concentrations in fresh culture medium. A common starting range for mammalian cells is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[6][9]

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound B.[6] Include a no-antibiotic control.[8]

-

-

Incubation and Observation:

-

Determining the Optimal Concentration:

Quantitative Data Summary: Recommended this compound B Concentrations

The following table summarizes typical working concentrations for various cell types. However, it is imperative to perform a kill curve for your specific cell line.

| Cell Type | Recommended this compound B Concentration (µg/mL) | References |

| Mammalian Cells (general) | 100 - 1000 | [10][11] |

| CHO | ~250 | [12] |

| HeLa | ~550 | [12] |

| Jurkat T cell | ~1000 | [12] |

| S2 Drosophila | 200 - 300 | [12] |

| Bacteria (E. coli) | 50 - 100 | [13] |

| Plant Cells | 30 - 75 (mg/L) | [1] |

Selection of Stably Transfected Cells

Once the optimal this compound B concentration is determined, you can proceed with the selection of your transfected cells.

Experimental Protocol: Stable Cell Line Selection

-

Transfection:

-

Transfect your cells with the plasmid containing your gene of interest and the this compound resistance gene (hph) using your preferred transfection method.

-

It is advisable to include a control transfection with a vector that does not contain the gene of interest.

-

-

Recovery Period:

-

Initiation of Selection:

-

After the recovery period, passage the cells and plate them in a fresh culture vessel with a complete growth medium containing the predetermined optimal concentration of this compound B.[14]

-

-

Maintenance of Selection:

-

Isolation of Resistant Colonies:

-

Resistant colonies will typically become visible after 2-3 weeks.[14]

-

Once discrete colonies are visible, they can be isolated using cloning cylinders or by limiting dilution to establish monoclonal stable cell lines.[14]

-

-

Expansion and Maintenance:

-

Expand the isolated clones in a selective medium to generate a stable cell line.

-

For long-term maintenance, a lower concentration of this compound B can often be used.

-

Visualizing the Process and Mechanism

Mechanism of Action of this compound B

This compound B inhibits protein synthesis by binding to the A-site of the ribosome, which strengthens the interaction of tRNA binding and prevents the translocation of mRNA and tRNA.[1][4] This ultimately halts protein elongation.

Caption: Mechanism of this compound B action on the ribosome.

Experimental Workflow for this compound Selection

The following diagram outlines the key steps involved in generating a stable cell line using this compound B selection.

Caption: Workflow for generating stable cell lines via this compound B selection.

Troubleshooting

| Problem | Possible Cause | Solution |

| No resistant colonies | - this compound B concentration too high- Transfection efficiency was low- Cells are unhealthy | - Re-evaluate the kill curve- Optimize transfection protocol- Ensure cells are healthy and in the logarithmic growth phase before transfection |

| High background of non-resistant cells | - this compound B concentration too low- Cell density is too high- Incomplete cell death | - Re-evaluate the kill curve and use a higher concentration- Plate cells at a lower density for selection- Extend the selection period and ensure regular media changes to maintain antibiotic activity[15] |

| Slow growth of resistant colonies | - this compound B concentration is slightly too high- The integrated gene is toxic to the cells | - Reduce the this compound B concentration for maintenance after initial selection- Use an inducible expression system |

Storage and Handling of this compound B

-

Storage: this compound B solutions should be stored at 2-8°C and protected from light.[6][10] Avoid freezing, as this can lead to a loss of activity.[6][10] The dry powder is stable for at least five years when stored at 2-8°C.[6][10]

-

Preparation: this compound B is soluble in water (>50 mg/mL).[6][10] Solutions should be sterile-filtered and not autoclaved.[6][10]

References

- 1. This compound B - Wikipedia [en.wikipedia.org]

- 2. agscientific.com [agscientific.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Studies on the mode of action of this compound B, an inhibitor of translocation in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. researchgate.net [researchgate.net]

- 7. Developing a Titration Kill Curve (G418, this compound B and Puromycin) [protocols.io]

- 8. tools.mirusbio.com [tools.mirusbio.com]

- 9. manuals.cellecta.com [manuals.cellecta.com]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Selection Antibiotics | Thermo Fisher Scientific - AR [thermofisher.com]

- 13. invivogen.com [invivogen.com]

- 14. benchchem.com [benchchem.com]

- 15. This compound selection problem - Transfection and Transduction [protocol-online.org]

Dual Antibiotic Selection: A Comprehensive Guide for Robust Stable Cell Line Generation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of stable cell lines expressing one or more transgenes is a cornerstone of modern biological research and drug development. A critical step in this process is the selection of cells that have successfully integrated the gene of interest into their genome. While single antibiotic selection is a widely used method, the use of a dual antibiotic selection strategy, particularly with hygromycin in combination with another antibiotic such as G418, puromycin, or blasticidin, offers several advantages. This approach allows for the simultaneous or sequential selection of cells expressing two different transgenes, each linked to a distinct antibiotic resistance marker. This is particularly useful for applications requiring the co-expression of multiple proteins, such as in the production of therapeutic antibodies, the study of protein-protein interactions, or the engineering of complex cellular models.

This document provides detailed application notes and protocols for implementing a dual antibiotic selection strategy with this compound. It covers the mechanisms of action of commonly used antibiotics, protocols for determining optimal antibiotic concentrations, and step-by-step procedures for both simultaneous and sequential dual selection. Additionally, it includes troubleshooting guidance and visual workflows to facilitate the successful generation of double-stable cell lines.

Mechanisms of Action of Selection Antibiotics

Understanding the distinct mechanisms by which selection antibiotics induce cell death is crucial for designing effective single and dual selection strategies. The four antibiotics discussed here—this compound B, G418, puromycin, and blasticidin—all function by inhibiting protein synthesis, but they target different stages of this fundamental cellular process.

-

This compound B: This aminoglycoside antibiotic inhibits protein synthesis in both prokaryotic and eukaryotic cells.[1] It specifically interferes with the translocation step of the ribosome along the mRNA molecule, effectively halting the elongation of the polypeptide chain.[1] this compound B has been shown to induce p53-independent apoptosis in susceptible cells.[2]

-

G418 (Geneticin®): G418 is also an aminoglycoside antibiotic that is structurally similar to neomycin and gentamicin. It disrupts protein synthesis by binding to the 80S ribosome, leading to mistranslation and premature termination of protein synthesis. Resistance to G418 is conferred by the neomycin phosphotransferase (neo) gene.

-

Puromycin: This aminonucleoside antibiotic mimics the structure of an aminoacyl-tRNA. It is incorporated into the growing polypeptide chain, causing premature chain termination and the release of truncated, non-functional proteins. Puromycin is toxic to both prokaryotic and eukaryotic cells.[3] Studies have shown that puromycin can induce p53-dependent apoptosis.[4][5][6]

-

Blasticidin S: A nucleoside antibiotic, blasticidin S inhibits protein synthesis by interfering with peptide bond formation in the ribosome.[7] It binds to the P-site of the ribosome, distorting the conformation of the tRNA and inhibiting both peptide bond formation and the termination of translation.[8][9]

Data Presentation: Antibiotic Working Concentrations

The optimal concentration of a selection antibiotic is highly cell line-dependent and must be determined empirically for each new cell line or when using a new lot of antibiotic. The following table provides a general range of working concentrations for single-antibiotic selection in mammalian cells. For dual selection, it is recommended to perform a kill curve titration for each antibiotic individually and then test them in combination.

| Antibiotic | Typical Working Concentration (Single Selection) | Cell Line Examples and Specific Concentrations |

| This compound B | 50 - 1000 µg/mL | HEK293: 100-200 µg/mLHeLa: 500 µg/mLCHO: 200 µg/mL[10] |

| G418 (Geneticin®) | 100 - 2000 µg/mL | HEK293: 400 µg/mLHeLa: 400 µg/mL[10]A549: 800 µg/mL[11] |

| Puromycin | 0.5 - 10 µg/mL | HEK293: 1-2 µg/mLAdherent Cells: 2-5 µg/mL[3]Suspension Cells: 0.5-2 µg/mL[3] |

| Blasticidin S | 1 - 30 µg/mL | HEK293: 5-15 µg/mLCHO: 5-10 µg/mLHeLa: 2.5-10 µg/mL |

Experimental Protocols

Protocol 1: Determining Optimal Antibiotic Concentration (Kill Curve)

Before initiating a dual selection experiment, it is imperative to determine the minimum concentration of each antibiotic that effectively kills non-transfected cells within a reasonable timeframe (typically 7-14 days). This is achieved by generating a "kill curve."

Materials:

-

Parental (non-transfected) cell line

-

Complete cell culture medium

-

This compound B stock solution

-

Second antibiotic stock solution (G418, Puromycin, or Blasticidin S)

-

Multi-well tissue culture plates (24- or 96-well)

-

Trypan blue solution or other viability assay reagents

Procedure:

-

Cell Plating: Seed the parental cells into the wells of a multi-well plate at a density that will not reach confluency during the course of the experiment. Allow the cells to adhere overnight.

-

Antibiotic Dilution Series: Prepare a series of dilutions of each antibiotic in complete culture medium. It is recommended to test a broad range of concentrations initially (e.g., 8-10 different concentrations).

-

Treatment: Aspirate the medium from the cells and replace it with the medium containing the different antibiotic concentrations. Include a "no antibiotic" control.

-

Incubation and Observation: Incubate the cells under standard conditions. Observe the cells daily for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.[12]

-

Medium Replacement: Replace the antibiotic-containing medium every 2-3 days.[13]

-

Viability Assessment: After 7-14 days, assess cell viability in each well using a method such as Trypan blue exclusion or a commercial viability assay (e.g., MTT assay).

-

Data Analysis: Plot the percentage of viable cells against the antibiotic concentration. The optimal concentration for selection is the lowest concentration that results in complete cell death of the non-resistant cells within the desired timeframe.[11]

Protocol 2: Generating Dual-Resistant Stable Cell Lines

This protocol outlines the general steps for generating stable cell lines using dual antibiotic selection. This can be performed either simultaneously (adding both antibiotics at the same time) or sequentially (adding one antibiotic first, followed by the second).

Materials:

-

Host cell line

-

Two expression vectors, each containing a gene of interest and a different antibiotic resistance marker (e.g., this compound resistance and neomycin resistance)

-

Transfection reagent

-

Complete cell culture medium

-

This compound B at the predetermined optimal concentration

-

Second antibiotic (G418, Puromycin, or Blasticidin S) at the predetermined optimal concentration

-

Cloning cylinders or 96-well plates for clonal isolation

Procedure:

A. Co-transfection:

-

Transfect the host cells with both expression vectors simultaneously using an optimized transfection protocol for your cell line. It is recommended to use a 1:1 molar ratio of the two plasmids.

B. Selection (Choose one of the following methods):

Method 1: Simultaneous Dual Selection

-

Recovery: Allow the cells to recover and express the resistance genes for 24-48 hours post-transfection in non-selective medium.[13]

-

Initiate Selection: Passage the cells into fresh medium containing both this compound B and the second antibiotic at their predetermined optimal concentrations.

-

Maintain Selection: Continue to culture the cells in the dual-antibiotic medium, replacing the medium every 2-3 days.[13] Most non-transfected cells should die within the first week.

-

Colony Formation: Monitor the plates for the formation of resistant colonies, which typically appear within 2-3 weeks.

Method 2: Sequential Dual Selection

-

Recovery: Allow the cells to recover for 24-48 hours post-transfection in non-selective medium.

-

First Selection: Passage the cells into medium containing the first selection antibiotic (e.g., this compound B).

-

Maintain First Selection: Culture the cells in the presence of the first antibiotic until resistant colonies appear and non-transfected cells are eliminated.

-

Second Selection: Passage the resistant colonies into medium containing both the first and second selection antibiotics.

-

Maintain Dual Selection: Continue to culture the cells in the dual-antibiotic medium until double-resistant colonies are established.

C. Isolation and Expansion of Clones:

-

Once discrete colonies are visible, isolate individual clones using cloning cylinders or by limiting dilution into 96-well plates.

-

Expand the isolated clones in dual-antibiotic selection medium.

-

Verification: Screen the expanded clones for the expression of both genes of interest using appropriate methods such as Western blotting, qPCR, or functional assays.

-

Cryopreservation: Cryopreserve the verified double-stable cell lines for long-term storage.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with the cytotoxic effects of this compound B and puromycin.

Caption: this compound B induces p53-independent apoptosis by inhibiting ribosomal translocation.

Caption: Puromycin induces p53-dependent apoptosis through ribosomal stress.

Experimental Workflow

The following diagram outlines the workflow for generating a dual-stable cell line using simultaneous antibiotic selection.

Caption: Workflow for generating dual-stable cell lines with simultaneous selection.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Massive cell death, including resistant cells | Antibiotic concentrations are too high for dual selection. | Re-evaluate the kill curve for each antibiotic. Consider reducing the concentration of one or both antibiotics when used in combination. |

| No resistant colonies appear | Low transfection efficiency. Ineffective antibiotic concentrations. Toxicity of the expressed proteins. | Optimize the transfection protocol. Verify the optimal antibiotic concentrations using a kill curve. Use an inducible expression system if the proteins of interest are toxic. |

| High background of non-transfected cells surviving | Antibiotic concentrations are too low. Antibiotic has degraded. | Increase the antibiotic concentrations. Use a fresh stock of antibiotics. Store antibiotics properly to maintain potency. |

| Loss of expression of one or both transgenes over time | Gene silencing. Instability of the integrated transgenes. | Maintain the cells under continuous dual antibiotic selection. Re-clone the stable cell line from a frozen stock. |